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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

fabrication of Calcium Sulfide (CaS)-based alternating current thin-film electroluminescent

(AC-TFEL) devices. This document is intended for researchers and scientists in materials

science, optoelectronics, and related fields.

Introduction to CaS-based Electroluminescent
Devices
Calcium sulfide (CaS) is a promising host material for phosphors used in AC-TFEL devices

due to its wide bandgap and ability to be doped with various rare-earth elements to produce a

wide range of emission colors. These devices operate based on the principle of high-field

electroluminescence, where the application of a strong alternating electric field across a

phosphor layer induces light emission. The typical structure of an AC-TFEL device is a double-

insulator configuration, which enhances stability and operational lifetime.

The fabrication of high-performance CaS-based TFEL devices requires precise control over

thin film deposition processes, doping concentrations, and post-deposition treatments such as

annealing. This document outlines the critical steps and parameters involved in the successful

fabrication and characterization of these devices.
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Device Structure and Operating Principle
A standard CaS-based AC-TFEL device consists of a multilayer stack, typically fabricated on a

glass substrate. The core of the device is the CaS phosphor layer doped with a specific

luminescent activator. This phosphor layer is sandwiched between two insulating layers, which

in turn are enclosed by a transparent front electrode and a metallic back electrode.

Operating Principle: Impact Excitation
The light emission in AC-TFEL devices is governed by the impact excitation mechanism. The

process can be summarized in the following steps:

Electron Tunneling: Under a high electric field (typically > 1 MV/cm), electrons tunnel from

interface states between the insulator and phosphor layers into the conduction band of the

phosphor.[1]

Electron Acceleration: The tunneled electrons are accelerated to high kinetic energies ("hot

electrons") by the strong electric field across the phosphor layer.[1][2]

Impact Excitation: These high-energy electrons collide with the luminescent centers (e.g.,

Eu²⁺, Ce³⁺) doped within the CaS host lattice, exciting them to higher energy states.[1][2]

Radiative Relaxation: The excited luminescent centers relax back to their ground state,

releasing the excess energy as photons, which constitutes the visible light emission.

Electron Trapping: The electrons that have traversed the phosphor layer are then trapped at

the interface on the opposite side. The alternating nature of the applied voltage allows this

process to occur in both directions, leading to continuous light emission.
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Caption: Mechanism of Electroluminescence in CaS-based AC-TFEL Devices.

Experimental Protocols
This section provides detailed step-by-step protocols for the fabrication of CaS-based AC-TFEL

devices.

Substrate Cleaning
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Proper substrate cleaning is crucial for good film adhesion and device performance. The

following protocol is for cleaning indium tin oxide (ITO) coated glass substrates.

Degreasing:

Place the ITO-coated glass substrates in a beaker with acetone.

Sonicate for 10 minutes in an ultrasonic bath.[3][4]

Remove the substrates and rinse thoroughly with deionized (DI) water.

Place the substrates in a beaker with isopropanol (IPA).[5]

Sonicate for 10 minutes.[5]

Rinse thoroughly with DI water.[5]

Drying and Surface Treatment:

Dry the substrates using a nitrogen gun.[5]

For enhanced cleaning and to improve surface wettability, treat the substrates with UV-

ozone or oxygen plasma.[4]

Thin Film Deposition
The multilayer structure of the AC-TFEL device is fabricated by sequential deposition of the

various thin films. Electron beam evaporation is a commonly used physical vapor deposition

(PVD) technique for this purpose.
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Caption: General Fabrication Workflow for CaS-based AC-TFEL Devices.
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Protocol for Electron Beam Evaporation:

Chamber Preparation:

Load the cleaned substrates into the substrate holder in the vacuum chamber.

Load the source materials (e.g., Y₂O₃ for insulating layers, a mixture of CaS and dopant

source like EuS for the phosphor layer, and Al for the back electrode) into the appropriate

crucibles in the electron beam evaporator.

Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

Deposition of Bottom Insulator:

Deposit the first insulating layer (e.g., Y₂O₃ or Al₂O₃) onto the ITO-coated side of the

substrate.

Deposition of CaS Phosphor Layer:

Co-evaporate CaS and the dopant source (e.g., EuS) to form the phosphor layer. The

dopant concentration can be controlled by adjusting the evaporation rates of the two

sources.

Deposition of Top Insulator:

Deposit the second insulating layer, identical to the first, on top of the phosphor layer.

Deposition of Back Electrode:

Deposit the aluminum back electrode. A shadow mask can be used to pattern the

electrode.

Post-Deposition Annealing
Annealing is a critical step to improve the crystallinity of the CaS film and to activate the

luminescent centers, thereby enhancing the electroluminescent properties.

Furnace Setup:
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Place the fabricated devices in a tube furnace with a controlled atmosphere (e.g., argon or

nitrogen).

Annealing Process:

Heat the furnace to the desired annealing temperature.

Maintain the temperature for a specific duration.

Allow the furnace to cool down slowly to room temperature.

Data Presentation: Fabrication Parameters and
Device Performance
The following tables summarize typical fabrication parameters and the resulting performance

characteristics of CaS-based electroluminescent devices.

Table 1: Deposition Parameters for CaS-based TFEL Device Layers
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Layer Material
Deposition
Technique

Typical
Thickness

Deposition
Rate

Substrate
Temperatur
e

Transparent

Electrode

Indium Tin

Oxide (ITO)
Sputtering 150 - 200 nm 0.1 - 0.5 nm/s

Room

Temperature

- 300°C

Bottom

Insulator
Y₂O₃ or Al₂O₃

Electron

Beam

Evaporation

200 - 400 nm 0.2 - 1.0 nm/s 100 - 300°C

Phosphor

Layer
CaS:Eu

Electron

Beam

Evaporation

500 - 1000

nm
0.5 - 2.0 nm/s 100 - 300°C

Top Insulator Y₂O₃ or Al₂O₃

Electron

Beam

Evaporation

200 - 400 nm 0.2 - 1.0 nm/s 100 - 300°C

Back

Electrode

Aluminum

(Al)

Thermal/Elect

ron Beam

Evaporation

100 - 200 nm 1.0 - 5.0 nm/s
Room

Temperature

Table 2: Annealing Conditions and Their Effects on CaS:Eu TFEL Devices
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Dopant
Annealing
Temperature

Annealing
Time

Atmosphere
Effect on
Performance

Europium (Eu) 600 - 800°C 30 - 120 min Argon / Nitrogen

Increased

crystallinity,

enhanced

luminance, slight

red-shift in

emission peak.

Cerium (Ce) 700 - 900°C 30 - 90 min Argon / Nitrogen

Improved

crystallinity,

higher

luminance,

optimized green

emission.

Copper (Cu),

Fluorine (F)
700 - 850°C 10 - 60 min Argon / Nitrogen

Enhanced

crystallinity and

photoluminescen

ce intensity for

blue-purple

emission.

Table 3: Performance Characteristics of Doped CaS TFEL Devices

Dopant
Emission
Color

Peak
Wavelength

Typical
Luminance (at
1 kHz)

Luminous
Efficiency

Europium (Eu) Red ~650 nm 100 - 300 cd/m² 0.1 - 0.5 lm/W

Cerium (Ce) Green ~505 nm 150 - 500 cd/m² 0.2 - 1.0 lm/W

Copper (Cu),

Fluorine (F)
Blue-Purple ~425 - 475 nm 50 - 150 cd/m² 0.05 - 0.2 lm/W

Device Characterization
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After fabrication, the devices should be characterized to evaluate their performance.

Structural and Morphological Characterization
X-ray Diffraction (XRD): To determine the crystal structure and orientation of the deposited

CaS thin film.

Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-

sectional structure of the device.

Optical Characterization
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum of the phosphor

layer under optical excitation.

Electroluminescence (EL) Spectroscopy: To measure the emission spectrum under electrical

excitation.

Luminance-Voltage (L-V) Measurement: To determine the relationship between the applied

voltage and the brightness of the device.

Electrical Characterization
Capacitance-Voltage (C-V) Measurement: To analyze the electrical properties of the

insulating layers and the device as a whole.

Charge-Voltage (Q-V) Analysis: To study the charge transport characteristics within the

phosphor layer.[2][6]

Conclusion
The fabrication of CaS-based electroluminescent devices is a multi-step process that requires

careful control of deposition and annealing parameters. By following the detailed protocols and

understanding the underlying principles outlined in these application notes, researchers can

fabricate high-quality devices for various applications in displays and lighting. The provided

data tables serve as a useful reference for optimizing fabrication processes to achieve desired

device performance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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